6,7-Difluoroquinazolin-4-ol
Overview
Description
6,7-Difluoroquinazolin-4-ol is an organic compound belonging to the quinazolinone family. Quinazolinones are heterocyclic compounds containing a fused benzene and pyrimidine ring system. The presence of fluorine atoms at the 6 and 7 positions of the quinazolinone ring imparts unique chemical properties to this compound, making it of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Difluoroquinazolin-4-ol typically involves the reaction of 2-chloromethyl-4(3H)-quinazolinone with fluorinating agents. One common method includes the use of N-Boc-piperazine and potassium carbonate in ethanol, followed by deprotection with hydrochloric acid in dioxane . The reaction conditions often involve room temperature stirring for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
6,7-Difluoroquinazolin-4-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form quinazolinone derivatives.
Reduction: Reduction reactions can convert the quinazolinone ring to its corresponding dihydroquinazoline form.
Substitution: Halogenation, nitration, and other substitution reactions can introduce different functional groups into the quinazolinone ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents like iodine or bromine, nitrating agents like nitric acid.
Major Products
The major products formed from these reactions include various substituted quinazolinones, dihydroquinazolines, and other functionalized derivatives.
Scientific Research Applications
6,7-Difluoroquinazolin-4-ol has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6,7-Difluoroquinazolin-4-ol involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic or biological effects. The presence of fluorine atoms enhances the compound’s binding affinity and specificity for its targets .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxyquinazoline: Another quinazolinone derivative with hydroxyl groups at the 4 position.
6,7-Dichloroquinazolin-4(3H)-one: Similar structure but with chlorine atoms instead of fluorine.
Quinazolin-4(3H)-one: The parent compound without any substituents.
Uniqueness
6,7-Difluoroquinazolin-4-ol is unique due to the presence of fluorine atoms, which impart distinct chemical and biological properties. Fluorine atoms can enhance the compound’s stability, lipophilicity, and binding affinity to molecular targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
6,7-difluoro-3H-quinazolin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F2N2O/c9-5-1-4-7(2-6(5)10)11-3-12-8(4)13/h1-3H,(H,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQQZTVZUFJDYFB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC(=C1F)F)N=CNC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10440690 | |
Record name | 4-hydroxy-6,7-difluoroquinazoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10440690 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
205259-37-6 | |
Record name | 4-hydroxy-6,7-difluoroquinazoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10440690 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.